Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate
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Overview
Description
Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate is a synthetic compound known for its role as a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EpETrEs), which are signaling molecules with various physiological effects, including the regulation of blood pressure and inflammation .
Preparation Methods
The synthesis of Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate involves several steps The starting materials typically include 6-methoxynaphthalene and 3-phenyloxiraneThe reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate is widely used in scientific research due to its inhibitory effects on soluble epoxide hydrolase (sEH). Some of its applications include:
Chemistry: Used as a substrate in fluorescence-based sEH inhibitor screening assays.
Biology: Investigated for its role in regulating blood pressure and inflammation.
Medicine: Potential therapeutic applications in treating hypertension, cardiovascular diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs targeting sEH
Mechanism of Action
The compound exerts its effects by inhibiting the activity of soluble epoxide hydrolase (sEH). This enzyme catalyzes the conversion of epoxyeicosatrienoic acids (EpETrEs) to their corresponding dihydroxyeicosatrienoic acids (DiHETrEs), thereby diminishing their vasodilator activity. By inhibiting sEH, the compound helps maintain higher levels of EpETrEs, which have beneficial effects on blood pressure regulation and inflammation.
Comparison with Similar Compounds
Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate is unique due to its specific inhibitory action on sEH. Similar compounds include:
Tritium-labeled trans-diphenylpropene oxide (t-DPPO): Another sEH inhibitor used in research.
Epoxy fluor 7: A fluorescent substrate for sEH that offers better sensitivity than colorimetric substrates
These compounds share similar inhibitory properties but differ in their sensitivity, stability, and specific applications in research and industry.
Properties
Molecular Formula |
C23H19NO5 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
[cyano-(6-methoxynaphthalen-2-yl)methyl] [(2S,3S)-3-phenyloxiran-2-yl]methyl carbonate |
InChI |
InChI=1S/C23H19NO5/c1-26-19-10-9-16-11-18(8-7-17(16)12-19)20(13-24)29-23(25)27-14-21-22(28-21)15-5-3-2-4-6-15/h2-12,20-22H,14H2,1H3/t20?,21-,22-/m0/s1 |
InChI Key |
HDHFVICVWRKCHQ-QIFDKBNDSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OC[C@H]3[C@@H](O3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OCC3C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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